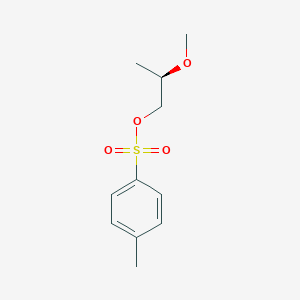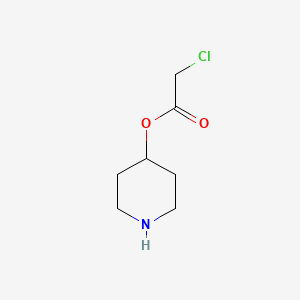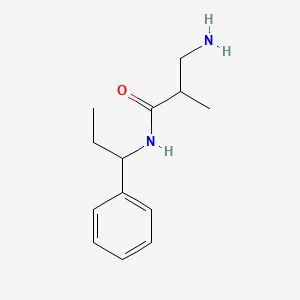
3-amino-2-methyl-N-(1-phenylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-methyl-N-(1-phenylpropyl)propanamide is an organic compound with the molecular formula C13H20N2O It is a member of the amide family, characterized by the presence of an amide functional group (RC(=O)NR2)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methyl-N-(1-phenylpropyl)propanamide typically involves the reaction of 3-amino-2-methylpropanamide with 1-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
化学反応の分析
Types of Reactions
3-amino-2-methyl-N-(1-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
3-amino-2-methyl-N-(1-phenylpropyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-amino-2-methyl-N-(1-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
Propanamide: A simpler amide with the formula C3H7NO.
N-(3-Amino-2-methylphenyl)propanamide: A related compound with a similar structure but different substituents.
Uniqueness
3-amino-2-methyl-N-(1-phenylpropyl)propanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an amide group with a phenylpropyl substituent makes it particularly useful in various applications .
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
3-amino-2-methyl-N-(1-phenylpropyl)propanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-12(11-7-5-4-6-8-11)15-13(16)10(2)9-14/h4-8,10,12H,3,9,14H2,1-2H3,(H,15,16) |
InChIキー |
RZJMHLAJJOKNBT-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


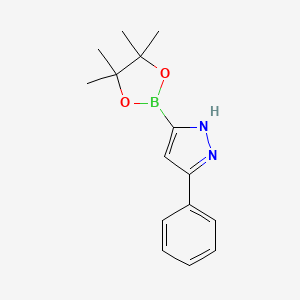
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)
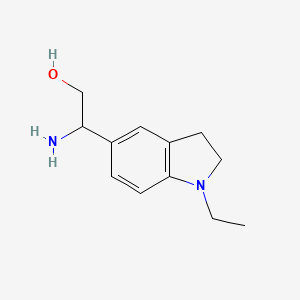
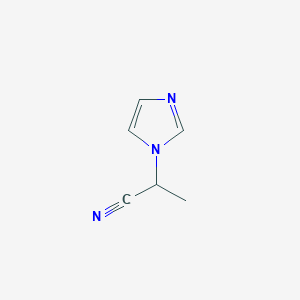
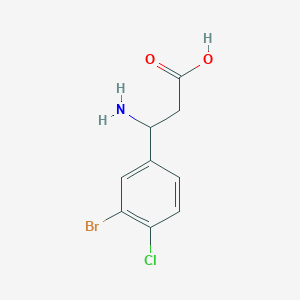
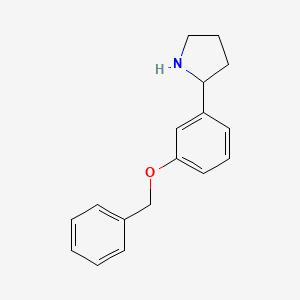
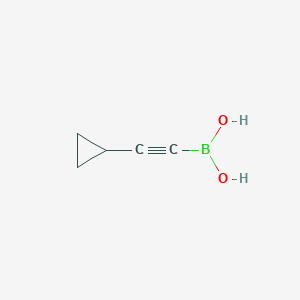
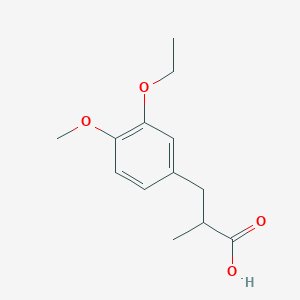
![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)
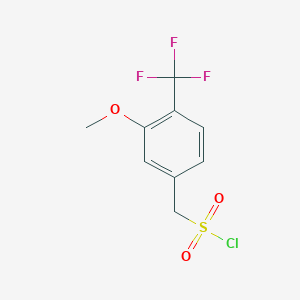
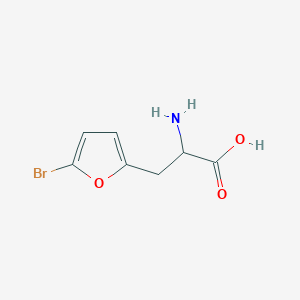
![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)
